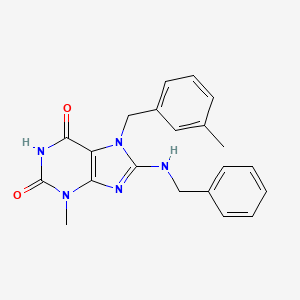
8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as BAMMD, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. BAMMD belongs to the class of purine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is not fully understood. However, studies have suggested that it may act through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation, and inhibit viral replication. This compound has also been found to inhibit the growth of blood vessels, which is important for the development of tumors. Additionally, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, which make it a promising candidate for drug development. Additionally, this compound has been shown to have low toxicity in animal models, which suggests that it may have a favorable safety profile. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, arthritis, and viral infections. Further studies are needed to determine the optimal dosage and administration route for this compound. Another direction is to study the mechanism of action of this compound in more detail. Understanding the molecular pathways through which this compound exerts its effects may provide insights into new therapeutic targets. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis method of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves the reaction of 8-chloro-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione with benzylamine in the presence of a base. The reaction leads to the formation of this compound as a white solid with a purity of over 95%. The synthesis method has been optimized to increase the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the replication of the Hepatitis C virus.
Eigenschaften
IUPAC Name |
8-(benzylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-7-6-10-16(11-14)13-26-17-18(25(2)21(28)24-19(17)27)23-20(26)22-12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,22,23)(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQJNHMBFBMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

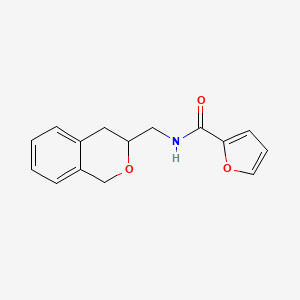
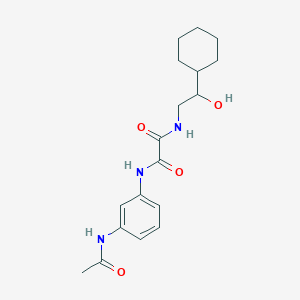
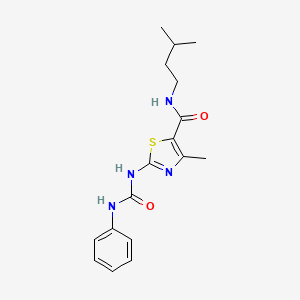
![Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B2581991.png)
![N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine](/img/structure/B2581992.png)
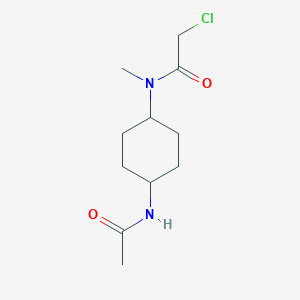
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2581996.png)
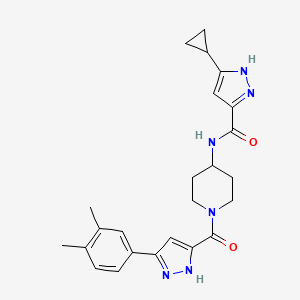
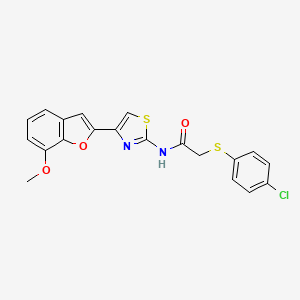
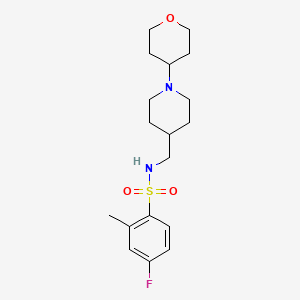
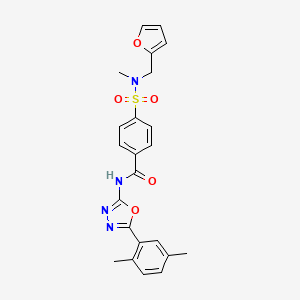

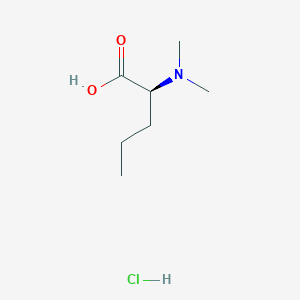
![1-(5-Chloro-2-methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2582007.png)